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molecular formula C20H14 B2397799 6,12-Dihydroindeno[1,2-b]fluorene CAS No. 486-52-2

6,12-Dihydroindeno[1,2-b]fluorene

Cat. No. B2397799
M. Wt: 254.332
InChI Key: QBBPWJMJLXOORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09431145B2

Procedure details

Potassium hydroxide (163.7 g), diethylene glycol (1412 mL, Alfa-Aesar) and indeno[1,2-b]fluorene-6,12-dione (28.23 g) were charged to a suitable vessel under argon. Hydrazine-hydrate (152 mL, Alfa-Aesar) was added and the reaction heated to 170° C. for 18 hours. The reaction mixture was slowly added to a mixture of ice (2 kg) and concentrated hydrochloric acid (1 L) and the resulting slurry stirred for 10 minutes. The solids were collected by vacuum filtration, washed with water (3×500 mL) and dried to give the product as a grey solid. Yield; 24.49 g. 1H NMR (400 MHz, CDCl3); 7.95 (2H, m), 7.80 (2H, m), 7.54 (2H, m), 7.39 (2H, m), 7.30 (2H, m).
Quantity
163.7 g
Type
reactant
Reaction Step One
Quantity
28.23 g
Type
reactant
Reaction Step One
Quantity
1412 mL
Type
solvent
Reaction Step One
Quantity
152 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH:3]1[C:15]2[C:14](=O)[C:13]3[CH:12]=[C:11]4[C:17]5[C:22]([C:23](=O)[C:10]4=[CH:9][C:8]=3[C:7]=2[CH:6]=[CH:5][CH:4]=1)=[CH:21][CH:20]=[CH:19][CH:18]=5.O.NN.Cl>C(O)COCCO>[CH:21]1[C:22]2[CH2:23][C:10]3[CH:9]=[C:8]4[C:7]5[C:15]([CH2:14][C:13]4=[CH:12][C:11]=3[C:17]=2[CH:18]=[CH:19][CH:20]=1)=[CH:3][CH:4]=[CH:5][CH:6]=5 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
163.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
28.23 g
Type
reactant
Smiles
C1=CC=CC=2C=3C=C4C(=CC3C(C12)=O)C1=CC=CC=C1C4=O
Name
Quantity
1412 mL
Type
solvent
Smiles
C(COCCO)O
Step Two
Name
Quantity
152 mL
Type
reactant
Smiles
O.NN
Step Three
Name
ice
Quantity
2 kg
Type
reactant
Smiles
Name
Quantity
1 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
the resulting slurry stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids were collected by vacuum filtration
WASH
Type
WASH
Details
washed with water (3×500 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1=CC=CC=2C=3C=C4C(=CC3CC12)C1=CC=CC=C1C4

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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